molecular formula C148H218N34O51S2 B1142951 enkelytin CAS No. 175975-94-7

enkelytin

Cat. No.: B1142951
CAS No.: 175975-94-7
M. Wt: 3353.67
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enkelytin is a bioactive, bisphosphorylated peptide derived from the C-terminal region (residues 209–237) of proenkephalin-A (PEA), a precursor protein involved in both neuroendocrine and immune signaling . It is secreted by adrenal chromaffin cells and human polymorphonuclear leukocytes upon stimulation, and it has been detected in bovine wound fluids . Structurally, this compound’s antimicrobial activity depends on three factors: (i) its peptide chain length, (ii) conformational constraints imposed by three proline residues (Pro-212, Pro-214, Pro-227), and (iii) phosphorylation at serine residues S245 and S247 (originally termed S221 and S223) . Phosphorylation at these sites enhances its potency against Gram-positive bacteria (e.g., Staphylococcus aureus, Micrococcus luteus) by nearly 100-fold, likely due to electrostatic repulsion-induced conformational changes that optimize membrane interactions . This compound also exhibits dual functionality, linking neuroendocrine and immune systems by metabolizing into opioid peptides that modulate pain and inflammation .

Properties

CAS No.

175975-94-7

Molecular Formula

C148H218N34O51S2

Molecular Weight

3353.67

Synonyms

enkelytin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Enkelytin with Similar Antimicrobial Peptides

Compound Precursor Key Modifications Structural Motifs Biological Targets MIC Range Key References
This compound Proenkephalin-A Bisphosphorylation (S245/S247) Proline-rich, SxE phosphosite motifs Gram-positive bacteria ~1–10 µM
Secretolytin Chromogranin A Unknown Not fully characterized Broad-spectrum (exact targets unclear) Not reported
Dermcidin Preproprotein Glycosylation Anionic, amphipathic α-helix Gram-positive, Gram-negative, fungi 1–100 µM
CGA-N46 Chromogranin A None N-terminal fragment Candida spp. Not reported
VIF Chromogranin A Phosphorylation (high occupancy) Not detailed Unknown (bioactivity unconfirmed) Not applicable

Phosphorylation and Activity

This compound’s activity is uniquely dependent on phosphorylation. NMR studies reveal that phosphorylation at S245/S247 induces conformational shifts, enabling optimal bacterial membrane disruption . In contrast:

  • Dermcidin relies on glycosylation rather than phosphorylation for stability and activity, targeting a broader range of pathogens, including fungi .
  • Secretolytin and prochromacin , co-released with this compound from chromaffin granules, lack well-characterized phosphorylation dependencies .

Antimicrobial Specificity and Mechanisms

  • This compound: Highly specific to Gram-positive bacteria due to electrostatic interactions with anionic bacterial membranes. No activity against Gram-negative species .
  • CGA-N46 : Targets Candida spp. via mechanisms distinct from this compound, likely involving direct membrane permeabilization .
  • Dermcidin : Broad-spectrum activity attributed to its amphipathic α-helix structure, effective against both bacteria and fungi .

Neuroimmune Roles

This compound uniquely bridges neuroendocrine and immune functions. Its cleavage into opioid peptides (e.g., Met-enkephalin) modulates pain perception while enhancing immune responses during infection . None of the compared peptides exhibit this dual role.

Research Findings and Implications

  • Phosphosite Occupancy : this compound shows significantly higher phosphosite occupancy (Log2(+AP/−AP) = 10.36) compared to secretolytin (−0.30), correlating with its bioactivity .
  • Evolutionary Conservation : this compound’s cleavage sites and phosphorylation motifs are evolutionarily conserved, underscoring their functional importance .
  • Therapeutic Potential: this compound’s narrow spectrum limits clinical utility, but its neuroimmune properties make it a candidate for dual-target therapies. Dermcidin and CGA-N46 offer broader applications but lack this compound’s conformational precision .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.